3-Chloro-5-ethylphenol
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Overview
Description
3-Chloro-5-ethylphenol is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom at the third position and an ethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-ethylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. In this process, a suitable precursor such as 3-chlorophenol undergoes substitution with an ethyl group under specific reaction conditions. The reaction typically involves the use of strong bases and high temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of 5-ethylphenol. This method ensures a high yield of the desired product and is cost-effective for large-scale production. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, under controlled conditions to prevent over-chlorination .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Chloro-5-ethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biological molecules, affecting their function. The chlorine atom and ethyl group influence the compound’s reactivity and its ability to penetrate biological membranes. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3-Chloro-5-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-5-propylphenol: Similar structure but with a propyl group instead of an ethyl group.
4-Chloro-3-ethylphenol: Chlorine and ethyl groups are positioned differently on the benzene ring.
Uniqueness: 3-Chloro-5-ethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and ethyl groups in specific positions on the benzene ring imparts distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H9ClO |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-chloro-5-ethylphenol |
InChI |
InChI=1S/C8H9ClO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2H2,1H3 |
InChI Key |
TVXPDDBBCZWBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Cl)O |
Origin of Product |
United States |
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